molecular formula C32H47F5O3S B1683766 Fulvestrant CAS No. 129453-61-8

Fulvestrant

Cat. No.: B1683766
CAS No.: 129453-61-8
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-LQKBAPIOSA-N
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Mechanism of Action

Target of Action

Fulvestrant’s primary target is the estrogen receptor (ER) . The ER is a nuclear receptor, and approximately 80% of breast cancers express the ER . The survival and proliferation of these cancers are driven by estrogen acting as the ligand and binding to the ER .

Mode of Action

This compound is a selective estrogen receptor degrader (SERD) . It works by competitively and reversibly binding to estrogen receptors present in cancer cells . This compound achieves its anti-estrogen effects through two separate mechanisms . First, this compound binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors . This leads to complete inhibition of estrogen signaling through the ER .

Biochemical Pathways

This compound’s action affects the estrogen signaling pathway. By binding to the ER, this compound prevents estrogen from binding and initiating the signaling cascade that results in the propagation of breast cancer cells . This disruption of the estrogen signaling pathway is a key aspect of this compound’s anti-tumor efficacy .

Pharmacokinetics

This compound’s pharmacokinetic profile is characterized by its slow release from the injection site, ensuring stable plasma concentrations within a relatively narrow range for at least 28 days post-injection . The major route of excretion is via the feces (~80-90%), with less than 1% being excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of tumor growth. By downregulating and degrading the ER, this compound inhibits estrogen signaling, which slows the growth of hormone receptor (HR)-positive metastatic breast cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the mode of administration (intramuscular injection) and the patient’s metabolic rate can impact the drug’s bioavailability and effectiveness . Furthermore, this compound’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.88 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fulvestrant is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the reaction of estradiol with a sulfinyl chloride derivative to introduce the sulfinyl group. This is followed by a series of reactions to extend the carbon chain and introduce the pentafluoropentyl group . The final product is purified through crystallization and other techniques to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent composition, and reaction time. The final product is formulated into a pharmaceutical composition suitable for intramuscular injection .

Chemical Reactions Analysis

Types of Reactions

Fulvestrant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites of this compound, which are typically less active than the parent compound .

Scientific Research Applications

Fulvestrant has a wide range of scientific research applications, including:

Properties

CAS No.

129453-61-8

Molecular Formula

C32H47F5O3S

Molecular Weight

606.8 g/mol

IUPAC Name

(7R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29?,30+,41?/m1/s1

InChI Key

VWUXBMIQPBEWFH-LQKBAPIOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

impurities

(7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-6-one-3,17-diol (6-keto-fulvestrant);  (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10),6-tetraene-3,17-diol (delta6,7-fulvestrant);  (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant sulfone);  (7alpha,17beta)-7-{9-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonylsulfinyl]}-estra-1,3,5(10)-triene-3,17-diol (fulvestrant extended);  (7alpha,17beta)-7,7-nonamethylene-bis(estra-1,3,5(10)-triene-3,17-diol (fulvestrant sterol dimer);  (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant beta-isomer)

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Appearance

white to off-white solid powder

Color/Form

White powder ... the solution for injection is a clear, colorless to yellow, viscous liquid

129453-61-8

physical_description

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

6.72e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)estra-1,3,5(10)-triene-3,17-diol
Faslodex
fulvestrant
ICI 182,780
ICI 182780
ICI-182780
ICI182780
ZM 182780
ZM-182780
ZM182780

vapor_pressure

1.56X10-16 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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